1-Butyl-4-phenylpiperidine-4-carbonitrile 1-Butyl-4-phenylpiperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 42520-99-0
VCID: VC19645556
InChI: InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3
SMILES:
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol

1-Butyl-4-phenylpiperidine-4-carbonitrile

CAS No.: 42520-99-0

Cat. No.: VC19645556

Molecular Formula: C16H22N2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-4-phenylpiperidine-4-carbonitrile - 42520-99-0

Specification

CAS No. 42520-99-0
Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
IUPAC Name 1-butyl-4-phenylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3
Standard InChI Key XXZCCQVMXFWDIX-UHFFFAOYSA-N
Canonical SMILES CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-butyl-4-phenylpiperidine-4-carbonitrile is C₁₆H₂₂N₂, with a molecular weight of 242.36 g/mol. Its structure features a butyl chain at the N1 position, a phenyl group at the C4 position, and a carbonitrile group at C4 (Table 1).

PropertyValueSource
CAS Number42520-99-0
Molecular FormulaC₁₆H₂₂N₂
Molecular Weight242.36 g/mol
Standard InChIKeyXXZCCQVMXFWDIX-UHFFFAOYSA-N
Canonical SMILESCCCCNC1CCC(CC1)(C#N)C2=CC=CC=C2

Synthesis and Preparation Methods

The synthesis of 1-butyl-4-phenylpiperidine-4-carbonitrile involves multi-step strategies, often starting with aziridine or piperidine precursors . Key methods include:

Alkylation and Cyclization

  • Aziridine Precursors: Aziridines are treated with lithium diisopropylamide (LDA) to generate reactive intermediates, followed by coupling with brominated benzyl derivatives.

  • Microwave-Assisted Cyclization: This technique enhances reaction yields and reduces time for functionalizing piperidines.

Radiolabeling for Imaging

For σ1 receptor imaging, related 4-phenylpiperidine-4-carbonitrile derivatives (e.g., 18F-labeled analogs) are synthesized via nucleophilic substitution of tosylate precursors with [¹⁸F]fluoride .

Chemical Modifications and Reactivity

The carbonitrile group at C4 undergoes transformations critical for diversifying pharmacological profiles:

Reduction of Carbonitrile

Treatment with lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, altering receptor binding and bioavailability.

Protection and Deprotection

  • BOC Protection: tert-Butyl carbamate (BOC) groups are introduced to stabilize intermediates during synthesis (e.g., tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate) .

  • Deprotection: Acidic conditions remove BOC groups for further functionalization .

Comparison with Related Piperidine Derivatives

Key structural analogs include 1-benzyl-4-phenylpiperidine-4-carbonitrile (CAS 56243-25-5) and 1-methyl-4-phenylpiperidine-4-carbonitrile (CAS 3627-62-1).

CompoundCAS NumberMolecular WeightKey Features
1-Butyl-4-phenylpiperidine-4-carbonitrile42520-99-0242.36 g/molButyl substituent, σ1 receptor affinity
1-Benzyl-4-phenylpiperidine-4-carbonitrile56243-25-5276.38 g/molBenzyl group, DEA Schedule II controlled
1-Methyl-4-phenylpiperidine-4-carbonitrile3627-62-1200.28 g/molMethyl group, pethidine intermediate

Research Findings and Clinical Relevance

In Vitro and In Vivo Studies

  • Biodistribution: ¹⁸F-labeled analogs show high brain uptake and blood-to-brain ratios, confirming target engagement .

  • Metabolic Stability: Radiometabolite studies identify two major metabolites in the brain, guiding structural optimization for improved stability .

Challenges and Future Directions

  • Selectivity: While σ1 affinity is high, further studies are needed to exclude off-target interactions (e.g., opioid receptors).

  • Clinical Translation: Radiolabeled derivatives (e.g., [¹⁸F]9) require optimization for PET imaging .

Data Tables

Table 2: Synthesis Pathways for Piperidine Derivatives

StepReagents/ConditionsYieldSource
Aziridine alkylationLDA, brominated benzyl derivativesModerate
Microwave-assisted cyclizationMicrowave irradiation, DMFHigh
¹⁸F-labeling[¹⁸F]Fluoride, kryptofix 2.2.2/K+42–46%

Table 3: Biological Activity Profile

ParameterValueSource
Ki (σ1)1.22–2.14 nM
Ki (σ2)/Ki (σ1)680–887
Log D (brain uptake)0.5–1.5 (predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator